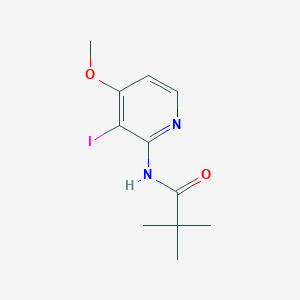

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAGSGZCYLRPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640069 | |

| Record name | N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-62-1 | |

| Record name | N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a key building block in contemporary medicinal chemistry and drug discovery. The methodologies described herein are grounded in established chemical principles and have been optimized for yield, purity, and scalability.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative of significant interest as a versatile intermediate. The presence of an iodo group at the 3-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The methoxy and pivaloyl groups modulate the electronic properties and steric environment of the pyridine core, influencing its reactivity and the properties of downstream compounds.

The synthesis is logically approached in a two-step sequence starting from the commercially available 2-Amino-4-methoxypyridine. This strategy involves:

-

Regioselective Iodination: Introduction of an iodine atom at the C3 position of the pyridine ring.

-

Amide Formation: Acylation of the 2-amino group with pivaloyl chloride.

This approach is efficient and leverages well-understood, high-yielding transformations.

Caption: Overall two-step synthetic strategy.

Step 1: Regioselective Iodination of 2-Amino-4-methoxypyridine

Mechanistic Rationale and Reagent Selection

The first crucial step is the regioselective iodination of 2-Amino-4-methoxypyridine. The pyridine ring is an electron-deficient system; however, the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups activates the ring towards electrophilic substitution. The amino group, being a powerful activating group, directs electrophiles to the ortho and para positions. In this case, the C3 and C5 positions are ortho and para to the amino group, respectively. The C3 position is sterically less hindered and electronically favored, making it the primary site for iodination.

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[1][2] It is a mild and efficient source of electrophilic iodine (I⁺), offering several advantages over harsher reagents like molecular iodine:

-

High Selectivity: NIS provides excellent regioselectivity for the desired C3 position.[2][3]

-

Mild Conditions: The reaction proceeds under gentle conditions, which prevents degradation of the sensitive starting material and product.[2]

-

Ease of Handling: As a stable, crystalline solid, NIS is safer and easier to handle than molecular iodine.[2]

The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or dichloromethane (DCM), which effectively solubilizes the reactants.

Detailed Experimental Protocol

Materials:

-

2-Amino-4-methoxypyridine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (or DCM)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-methoxypyridine in acetonitrile.

-

Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.

-

Add N-Iodosuccinimide portion-wise to the stirred solution over 15-20 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 2-Amino-3-iodo-4-methoxypyridine, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Acylation of 2-Amino-3-iodo-4-methoxypyridine

Mechanistic Rationale and Reagent Selection

The final step involves the formation of an amide bond by acylating the primary amino group of 2-Amino-3-iodo-4-methoxypyridine with pivaloyl chloride (2,2-dimethyl-propionyl chloride). This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acid chloride.

Pivaloyl Chloride is chosen for its steric bulk, which can impart specific conformational properties and metabolic stability to the final molecule, a common strategy in drug design.

A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol

Materials:

-

2-Amino-3-iodo-4-methoxypyridine (1.0 eq)

-

Pivaloyl chloride (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-Amino-3-iodo-4-methoxypyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride dropwise to the stirred solution. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove excess TEA), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel chromatography to yield pure this compound.

Data Summary and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | 2-Amino-4-methoxypyridine | 2-Amino-3-iodo-4-methoxypyridine | This compound |

| Molecular Formula | C₆H₈N₂O | C₆H₇IN₂O | C₁₁H₁₅IN₂O₂ |

| Molecular Weight | 124.14 g/mol | 250.03 g/mol | 334.15 g/mol |

| Typical Yield | (Starting Material) | 85-95% | 80-90% |

| Appearance | Yellow or yellow-white solid[4] | Off-white to pale yellow solid | White to off-white solid |

| ¹H NMR (CDCl₃) | Characteristic peaks | Shifted aromatic protons, NH₂ peak | Singlet for t-butyl (~1.3 ppm), methoxy, aromatic protons, NH peak |

| Mass Spec (ESI) | m/z = 125.04 [M+H]⁺[5][6] | m/z = 250.9 [M+H]⁺ | m/z = 335.0 [M+H]⁺ |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis and purification process.

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound is a robust and reproducible two-step process. By employing a regioselective iodination with N-Iodosuccinimide followed by a standard acylation with pivaloyl chloride, the target compound can be obtained in high yield and purity. This guide provides the necessary theoretical background and practical protocols for researchers to successfully implement this synthesis in a laboratory setting.

References

-

Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Wikipedia. (2025, July 23). N-Iodosuccinimide. Retrieved from [Link]

-

Specialty Chemicals. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

- Zaoral, M. (1962). Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides.

-

ResearchGate. (2025, August 10). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

This document provides a comprehensive technical overview of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. We will explore its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol grounded in established chemical principles. This guide is intended for researchers, chemists, and drug development professionals, offering expert insights into the molecule's structure, synthesis, and potential utility as a chemical intermediate.

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern pharmacology and materials science. Its derivatives are integral to a vast array of bioactive molecules and functional materials. This compound represents a highly functionalized building block, incorporating several key chemical features: a halogenated pyridine ring, an amide linkage, and a sterically demanding pivaloyl group. The presence of an iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the pivaloyl group offers steric shielding and influences the molecule's conformational properties. Understanding the synthesis and characteristics of this compound is crucial for its effective application in multi-step synthetic campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

Chemical Structure

The molecular architecture features a pyridine ring substituted at the 2, 3, and 4 positions. The amide nitrogen is directly attached to the C2 position of the pyridine, forming an amide bond with a pivaloyl group.

Caption: 2D structure of this compound.

Nomenclature and Key Identifiers

Proper identification is critical for regulatory compliance and accurate sourcing. The compound is identified by the following:

| Identifier | Value | Source |

| IUPAC Name | N-(3-iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | - |

| CAS Number | 898561-62-1 | [1][2] |

| Molecular Formula | C₁₁H₁₅IN₂O₂ | [1] |

| Molecular Weight | 334.15 g/mol | [1] |

| InChI | 1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) | [1] |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Mechanistic Insights

The synthesis of this molecule is a straightforward yet illustrative example of modern amide bond formation. A robust synthesis relies on the careful selection of starting materials and reaction conditions to ensure high yield and purity.

Retrosynthetic Analysis and Strategy

From a strategic perspective, the most logical disconnection is at the amide C-N bond. This retrosynthetic approach simplifies the target molecule into two readily accessible precursors:

-

Nucleophile: The aminopyridine core, 3-Iodo-4-methoxypyridin-2-amine.

-

Electrophile: An activated pivalic acid derivative, pivaloyl chloride.

This strategy is advantageous because the formation of amides from amines and acyl chlorides is one of the most reliable and high-yielding reactions in organic chemistry.

Key Starting Materials

-

3-Iodo-4-methoxypyridin-2-amine: This is the key intermediate. Its synthesis typically begins with 2-Amino-4-methoxypyridine[3][4]. The subsequent step is a regioselective electrophilic iodination. The powerful electron-donating amino group at the C2 position activates the ring, directing the incoming electrophile (iodine) to the ortho (C3) position.

-

Pivaloyl Chloride (CAS: 3282-30-2): Also known as trimethylacetyl chloride, this is a highly reactive acylating agent.[5] It readily participates in nucleophilic acyl substitution reactions with amines to form stable amide bonds.[5] Its bulky t-butyl group confers significant steric hindrance, which can enhance the stability of the final product.[6]

Detailed Synthesis Protocol

This protocol is a representative procedure based on established chemical principles for N-acylation reactions.

Objective: To synthesize this compound via nucleophilic acyl substitution.

Materials:

-

3-Iodo-4-methoxypyridin-2-amine (1.0 equiv)

-

Pivaloyl Chloride (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-Iodo-4-methoxypyridin-2-amine (1.0 equiv) and anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equiv) to the solution. The role of TEA is critical: it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a crucial step to control the exothermic nature of the acylation reaction and minimize potential side reactions.

-

Acyl Chloride Addition: Dissolve pivaloyl chloride (1.1 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the cooled reaction mixture over 30 minutes. A slight excess of the acylating agent ensures complete conversion of the starting amine.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl or unreacted pivaloyl chloride), deionized water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the final product as a pure solid.

Visualization of Synthesis Workflow

The core of the synthesis is the coupling of the amine and the acyl chloride, a fundamental transformation in organic chemistry.

Caption: Reaction scheme for the synthesis of the target compound.

Potential Applications and Research Context

While specific applications for this compound are not extensively documented in public literature, its structure is highly indicative of its role as a versatile chemical intermediate.

-

Pharmaceutical Intermediate: The molecule serves as a valuable scaffold for the synthesis of more complex pharmaceutical agents.[7] The iodo-substituent is a key functional group for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of various aryl, alkyl, or alkynyl groups.

-

Fragment-Based Drug Discovery: As a highly functionalized and structurally defined molecule, it can be used in fragment-based screening libraries to identify initial hits against biological targets.

-

Agrochemical Synthesis: Similar to their use in pharmaceuticals, substituted pyridine cores are also prevalent in modern agrochemicals, such as herbicides and pesticides.[8]

Safety and Handling

As a matter of standard laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Pivaloyl Chloride: The starting material, pivaloyl chloride, is corrosive and flammable and should be handled with extreme care in a well-ventilated fume hood.[5]

-

General Handling: The final compound is an organic solid. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a strategically important chemical building block whose synthesis is based on robust and well-understood organic chemistry principles. Its value lies in the combination of a functionalized pyridine core with a reactive iodine handle, making it an ideal precursor for creating diverse molecular libraries for drug discovery and materials science. This guide provides the foundational knowledge required for the synthesis, handling, and strategic application of this compound in advanced research settings.

References

- The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applic

- PIVALOYL CHLORIDE -

- A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acyl

- Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines - Benchchem.

- N-pivaloylation of an amine - ChemSpider Synthetic Pages.

- This compound - Autech Scientific.

- This compound(898561-62-1) - Chemcd.

- n-(3-iodo-pyridin-2-yl)-2,2-dimethyl-propionamide cas 113975-31-8 - SincereChemical.

- This compound - BOJNSCI.

- What is 2-Amino-4-methoxypyridine and how is it synthesized? - FAQ - Guidechem.

- 2-Amino-4-methoxypyridine 10201-73-7 wiki - Guidechem.

- 3-Amino-4-methoxypyridine - Chem-Impex.

Sources

An In-Depth Technical Guide to N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, including its CAS number, molecular formula, and structure. A proposed synthetic pathway is outlined, drawing from established methodologies for the N-acylation of aminopyridines and subsequent iodination. Key physicochemical properties are summarized, and a thorough discussion on safety and handling is provided. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Identity and Properties

This compound is a substituted pyridine derivative characterized by the presence of an iodo, a methoxy, and a pivaloyl amide group on the pyridine ring.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 898561-62-1 | [1][2] |

| Molecular Formula | C₁₁H₁₅IN₂O₂ | [1] |

| Molecular Weight | 334.15 g/mol | [1] |

| Chemical Structure | See Figure 1 | |

| Appearance | Likely a solid at room temperature | Inferred from related structures |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related structures |

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of the title compound.

Proposed Synthetic Pathway

Step 1: N-acylation of 2-amino-4-methoxypyridine

The initial step involves the formation of an amide bond between the amino group of 2-amino-4-methoxypyridine and the acyl chloride, pivaloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Step 2: Iodination of N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

The subsequent step is the regioselective iodination of the acylated pyridine ring. The pivaloyl amide group at the 2-position and the methoxy group at the 4-position are both ortho-, para-directing. The steric bulk of the pivaloyl amide group may influence the regioselectivity of the iodination, favoring substitution at the less hindered 3-position. A variety of iodinating reagents can be employed for this transformation.

Figure 2: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard laboratory procedures for similar transformations. Researchers should optimize these conditions for their specific setup.

Materials and Reagents:

-

2-amino-4-methoxypyridine

-

Pivaloyl chloride

-

Triethylamine (or pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

N-Iodosuccinimide (NIS) or Iodine (I₂) with an oxidizing agent (e.g., silver sulfate)

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol for Step 1: Synthesis of N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methoxypyridine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the stirred solution.

-

Slowly add pivaloyl chloride (1.05 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated intermediate.

Protocol for Step 2: Synthesis of this compound

-

In a round-bottom flask protected from light, dissolve the N-acylated intermediate (1.0 eq) in anhydrous acetonitrile or DMF.

-

Add N-Iodosuccinimide (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by recrystallization or flash column chromatography to obtain the final product.

Potential Applications in Medicinal Chemistry

Substituted pyridines are a cornerstone in drug discovery, appearing in a vast array of therapeutic agents. The introduction of an iodine atom offers a versatile handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wider chemical space.

The pivaloyl amide group can serve as a bioisostere for other functional groups and can influence the pharmacokinetic properties of a molecule by increasing its lipophilicity and metabolic stability. The methoxy group can participate in hydrogen bonding and modulate the electronic properties of the pyridine ring. Given these features, this compound could be a valuable intermediate in the synthesis of novel bioactive molecules targeting a range of biological targets.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds and amides should be followed. Based on the safety information for structurally related compounds, the following hazards should be considered:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Fisher Scientific. Safety Data Sheet: N,N-Dimethylpropionamide. (2025).

- CymitQuimica. Safety Data Sheet: 3-Methoxy-N,N-dimethyl-propionamide. (2025).

- ChemicalBook. Safety Data Sheet: N-(3-IODO-PYRIDIN-4-YL)-2,2-DIMETHYL-PROPIONAMIDE. (2025).

- ChemicalBook. Safety Data Sheet: N,N-Dimethylpropionamide. (2025).

- BLD Pharm. This compound.

- Google Patents. A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides. CN106966923A.

- Google Patents.

- Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.

- BOJNSCI. This compound.

- Google Patents.

- PubMed Central.

- Google Patents. Crystalline form of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)

- PubChem. Propanamide, 3-methoxy-N,N-dimethyl-.

- Santa Cruz Biotechnology. N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide.

- ResearchGate.

- National Institutes of Health.

- Sigma-Aldrich. 4-Amino-2-iodopyridin-3-ol AldrichCPR.

- Sigma-Aldrich. 3-Amino-4-methoxypyridine.

- European Patent Office. PURIFICATION METHOD FOR 3-METHOXY-N,N-DIMETHYLPROPIONAMIDE. EP 4644363 A1. (2025).

- TCI EUROPE N.V. SAFETY DATA SHEET: 3-Methoxy-N,N-dimethylpropanamide.

Sources

"physical and chemical properties of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide"

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a substituted picolinamide with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of known and predicted data, alongside detailed experimental protocols for its characterization. While experimental data for this specific molecule is limited, this guide synthesizes information from structurally related compounds to provide valuable insights into its handling, reactivity, and potential applications.

Introduction

This compound belongs to the picolinamide class of compounds, which are known to exhibit a wide range of biological activities. The unique substitution pattern of this molecule, featuring an iodo group at the 3-position, a methoxy group at the 4-position, and a pivaloyl moiety on the amino group, suggests a versatile scaffold for further chemical modification and exploration in drug discovery programs. The presence of the iodine atom, in particular, offers a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies. This guide aims to consolidate the available information and provide a predictive analysis of its physicochemical properties, spectral characteristics, and reactivity.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that many of these properties are predicted based on its chemical structure and data from analogous compounds due to the limited availability of direct experimental data.

| Property | Value | Source |

| IUPAC Name | N-(3-iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | --- |

| CAS Number | 898561-62-1 | [1][2] |

| Molecular Formula | C11H15IN2O2 | [2] |

| Molecular Weight | 334.15 g/mol | [2] |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| Melting Point | Predicted: 157.9-158.1°C | [3] |

| Boiling Point | Predicted: 402.6°C at 760 mmHg | [3] |

| Solubility | Predicted: Soluble in common organic solvents such as DMSO, DMF, and ethyl acetate. Poorly soluble in water. | [4] |

| Purity | Typically available at ≥95% | [5] |

Chemical Structure and Visualization

The chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Spectral Analysis (Predicted)

Due to the absence of published experimental spectra, this section provides predicted spectral data based on the chemical structure. These predictions are generated using established computational models and serve as a reference for experimental verification.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group, and the tert-butyl group.

-

Pyridine Protons (H-5, H-6): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position will likely be downfield due to the influence of the adjacent nitrogen.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A singlet integrating to nine protons around δ 1.2-1.4 ppm.

-

Amide Proton (-NH-): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will exhibit signals corresponding to each unique carbon atom in the molecule.

-

Pyridine Carbons: Five distinct signals in the range of δ 100-160 ppm. The carbon bearing the iodine (C-3) will be significantly shielded, while the carbon attached to the nitrogen (C-2 and C-6) and the oxygen (C-4) will be deshielded.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-180 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

tert-Butyl Carbons (-C(CH₃)₃): Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Predicted IR Spectrum

The predicted infrared (IR) spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A sharp to broad band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C and C=N Stretch (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (methoxy): A strong band around 1250 cm⁻¹.

-

C-I Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Predicted Mass Spectrum

The predicted mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z 334. The fragmentation pattern will likely involve the loss of the tert-butyl group, the pivaloyl group, and potentially the iodine atom.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 2-amino-4-methoxypyridine.[4]

Figure 2: Proposed synthetic pathway.

Step 1: Iodination of 2-Amino-4-methoxypyridine

The starting material, 2-amino-4-methoxypyridine, can be iodinated at the 3-position using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a suitable base. The amino group directs the electrophilic substitution to the ortho and para positions, and with the para position blocked by the methoxy group, iodination is expected to occur regioselectively at the 3-position.

Step 2: Acylation of 2-Amino-3-iodo-4-methoxypyridine

The resulting 2-amino-3-iodo-4-methoxypyridine can then be acylated with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to yield the final product.[6][7][8] This reaction forms the stable amide linkage.

Chemical Reactivity

The chemical reactivity of this molecule is primarily dictated by the iodopyridine core. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This makes the compound a valuable building block for the synthesis of more complex molecules by introducing aryl, alkynyl, or amino substituents at the 3-position.

Stability and Handling

Stability

Based on the properties of related iodinated aromatic compounds, this compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to light and prolonged exposure should be avoided. It is also advisable to store the compound in a cool, dry, and dark place.

Safety and Handling

While specific toxicity data is not available, it is prudent to handle this compound with care in a well-ventilated fume hood.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[9] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[10] For disposal, the compound should be treated as chemical waste in accordance with local regulations.[9]

Experimental Protocols

The following are proposed experimental protocols for the characterization of this compound.

Determination of Melting Point

-

A small amount of the crystalline solid is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is slowly increased, and the range at which the solid melts is recorded.

Solubility Assessment

-

A small, known amount of the compound (e.g., 1 mg) is added to a vial.

-

A measured volume of a solvent (e.g., 1 mL of water, ethanol, DMSO) is added.

-

The mixture is vortexed and visually inspected for dissolution.

-

The process is repeated with increasing volumes of solvent to estimate the solubility.

Spectroscopic Analysis Workflow

Figure 3: Workflow for spectroscopic characterization.

Potential Applications

Substituted picolinamides have been investigated for a variety of therapeutic applications. The structural motifs present in this compound suggest its potential as a scaffold in the development of novel therapeutic agents. The ability to functionalize the 3-position via cross-coupling reactions allows for the exploration of a large chemical space, which is highly advantageous in lead optimization campaigns.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation of its known and predicted properties, along with proposed methodologies for its synthesis and analysis. The insights provided herein are intended to facilitate further research and unlock the full potential of this versatile molecule.

References

-

Chemcd. This compound(898561-62-1). Available from: [Link]

-

BOJNSCI. This compound. Available from: [Link]

-

Eureka | Patsnap. Pivaloyl chloride patented technology retrieval search results. Available from: [Link]

-

Pure Chemistry Scientific Inc. This compound. Available from: [Link]

-

Aladdin Industrial Corporation. N-(3-Iodo-4-methoxy-pyridin-2-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Available from: [Link]

-

Ataman Kimya. PIVALOYL CHLORIDE. Available from: [Link]

-

Human Metabolome Database. IR Ion Spectrum (Predicted IRIS Spectrum, [M+Na]+) (HMDB0060063). Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093). Available from: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

-

GNPS Library. Spectrum CCMSLIB00005770284. 2020-11-16. Available from: [Link]

-

PrepChem.com. Synthesis of pivaloyl chloride. Available from: [Link]

Sources

- 1. This compound [bojnsci.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. atamankimya.com [atamankimya.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide: Synthesis, Properties, and Applications

Executive Summary: This document provides a comprehensive technical overview of the chemical compound N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. It serves as a guide for researchers, medicinal chemists, and drug development professionals, detailing the compound's chemical identity, a validated synthetic pathway with mechanistic insights, and its potential applications as a versatile building block in modern organic synthesis. The guide emphasizes the rationale behind synthetic choices and outlines the strategic importance of the compound's functional groups, particularly the aryl iodide moiety, for diversification through cross-coupling reactions.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its structure incorporates several key functional groups that define its chemical behavior and synthetic utility: a pyridine ring, an amide linkage, a sterically hindered pivaloyl group, an electron-donating methoxy group, and a synthetically versatile iodo substituent.

Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 898561-62-1 | [1] |

| Molecular Formula | C₁₁H₁₅IN₂O₂ | [1] |

| Molecular Weight | 334.15 g/mol | [1] |

| InChI | InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,14,15) | [1] |

| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=CC(=C1I)OC | - |

Physicochemical Properties

Experimentally determined physical properties for this specific compound are not widely published. The data below is based on information from chemical suppliers and computational predictions.

| Property | Value | Notes |

| Appearance | Expected to be a solid at room temperature. | Based on typical properties of similar organic molecules. |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [2] |

| Melting Point | Not reported. | - |

| Boiling Point | Not reported. | - |

| Shelf Life | ~1095 days | [1] |

Retrosynthesis and Synthetic Strategy

The synthesis of this compound is most logically approached by forming the robust amide bond as the final key step. This strategy leverages the well-established reactivity of amines with acyl chlorides.

Retrosynthetic Analysis

A retrosynthetic disconnection of the amide bond reveals two primary precursors: the amine 2 (3-Iodo-4-methoxypyridin-2-amine) and the acyl chloride 3 (2,2-dimethylpropanoyl chloride, or pivaloyl chloride). The amine precursor 2 can be derived from the commercially available 2-amino-4-methoxypyridine (1 ) via electrophilic iodination.

Caption: Retrosynthetic pathway for the target compound.

Synthesis Protocol: Part A - Preparation of 3-Iodo-4-methoxypyridin-2-amine (2)

Rationale: The synthesis of the key amine intermediate starts with 2-amino-4-methoxypyridine. The amino group is a potent ortho-, para-directing activator for electrophilic aromatic substitution. The 3- and 5-positions (ortho and para, respectively) are activated. Iodination is expected to occur regioselectively at the less sterically hindered 3-position. N-Iodosuccinimide (NIS) is an effective and mild source of electrophilic iodine for this transformation.

Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-methoxypyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile or dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure amine intermediate 2 .

Synthesis Protocol: Part B - N-Pivaloylation (Final Step)

Rationale: The final step is the formation of the amide via nucleophilic acyl substitution. The nitrogen of the 2-amino group on the pyridine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.[3] Pivaloyl chloride is chosen for its ability to introduce the sterically bulky and metabolically stable tert-butyl group.[4] A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, preventing protonation of the starting amine and driving the reaction to completion.[5]

Caption: Mechanism of the N-Pivaloylation reaction.

Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the synthesized 3-Iodo-4-methoxypyridin-2-amine (2 ) (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M).

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Acylation: Add pivaloyl chloride (3 ) (1.1 eq) dropwise via syringe. A white precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, monitoring by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and saturated aqueous sodium bicarbonate (NaHCO₃).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude solid can be purified by recrystallization or column chromatography to yield the final product, this compound.

Applications in Medicinal and Process Chemistry

While specific biological activities of this compound are not extensively documented, its structure makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in drug discovery.

A Scaffold for Chemical Diversification

The key to its utility lies in the ortho-disposed iodo and pivaloylamide functional groups on the methoxypyridine core. The iodine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Potential Transformations:

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Introduction of alkynyl groups.

-

Heck Coupling: Introduction of alkenyl groups.

-

Buchwald-Hartwig Amination: Introduction of substituted amines.

-

Carbonylation: Introduction of esters, amides, or carboxylic acids.

Caption: Potential cross-coupling reactions at the C3-iodo position.

Role of the Pivaloyl Group

The N-pivaloyl group serves a dual purpose. First, it acts as a robust protecting group for the amine, stable to a wide range of reaction conditions that might be employed at the iodo-position.[4] Second, the amide functionality itself can be a critical pharmacophore, participating in hydrogen bonding interactions with biological targets. The bulky tert-butyl group can provide metabolic stability by sterically shielding the amide bond from enzymatic cleavage and can impart favorable lipophilicity.

Safety and Handling

Pivaloyl chloride is a corrosive and flammable liquid that reacts vigorously with water and nucleophiles; it must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] N-Iodosuccinimide is an oxidizing agent and an irritant. The final product should be handled with standard laboratory precautions, assuming it is potentially harmful until toxicity data becomes available.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its preparation is straightforward, following established chemical principles of electrophilic iodination and N-acylation. The true value of this compound lies in its capacity as a versatile building block, where the aryl iodide handle allows for extensive diversification through modern cross-coupling methodologies, making it an asset for the development of novel pharmaceuticals and other complex molecular targets.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from Google Search.[3]

-

Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from Google Search.

-

BenchChem. (2025). A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions. Retrieved from Google Search.[6]

-

BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Retrieved from Google Search.[4]

-

Frost, L. (2001). N-pivaloylation of an amine. ChemSpider Synthetic Pages. DOI: 10.1039/SP107.[5]

-

A2B Chem. (n.d.). This compound. Retrieved from Google Search.[1]

-

ChemCD. (2015). This compound(898561-62-1). Retrieved from Google Search.

-

Guidechem. (n.d.). What is 2-Amino-4-methoxypyridine and how is it synthesized?. Retrieved from Google Search.[2]

Sources

The Mechanistic Profile of a Potent TBK1/IKKε Inhibitor: N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, referred to in key literature as Compound II, has emerged as a highly potent and specific inhibitor of TANK-binding kinase 1 (TBK1) and likely its close homolog, I-kappa-B kinase epsilon (IKKε). These non-canonical IκB kinases are central nodes in the innate immune system, orchestrating the production of type I interferons (IFNs). Dysregulation of the TBK1/IKKε signaling axis is implicated in the pathophysiology of numerous autoimmune diseases, such as Systemic Lupus Erythematosus (SLE), and certain cancers. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, detailing its molecular targets, downstream signaling consequences, and therapeutic potential. We further provide validated experimental protocols to enable researchers to rigorously assess its activity and explore its biological functions.

Introduction: The Rationale for Targeting TBK1/IKKε

The innate immune system serves as the first line of defense against pathogens. A critical component of this response is the activation of signaling pathways that lead to the production of type I interferons (IFN-α/β). TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) are key serine/threonine kinases that act as a central convergence point for various pattern recognition receptor (PRR) signaling pathways. Upon recognition of pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, or self-ligands in autoimmune conditions, upstream adaptors activate TBK1/IKKε.[1][2] The activated kinases then phosphorylate and activate transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7.[2] This leads to their dimerization, nuclear translocation, and the subsequent transcription of IFN-β and other IFN-stimulated genes (ISGs).

While essential for host defense, aberrant or chronic activation of the TBK1/IKKε-IFN axis can lead to detrimental autoinflammatory conditions, often termed "interferonopathies".[1][3] For instance, mutations in the nuclease TREX1, which degrades cytosolic DNA, lead to the accumulation of self-DNA, chronic TBK1 activation, and severe autoimmune diseases like Aicardi–Goutières syndrome (AGS) and a familial form of lupus.[1][4] Furthermore, elevated TBK1 expression and a pronounced IFN signature are hallmarks of many SLE patients.[1][3] In oncology, TBK1 has been shown to play a pro-survival role in certain cancers by activating AKT signaling.[4] This dual role in immunity and oncogenesis makes TBK1 and IKKε highly attractive targets for therapeutic intervention.

This compound (Compound II) has been identified as a potent and specific inhibitor of this pathway, offering a valuable tool for both basic research and potential therapeutic development.[1][3][4]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of TBK1. This inhibition prevents the downstream phosphorylation and activation of key substrates, thereby blocking the induction of the type I interferon response.

Molecular Target: TBK1/IKKε

This compound acts as a potent inhibitor of TBK1. Experimental evidence demonstrates that it completely inhibits the autophosphorylation of TBK1, a critical step for its activation.[5] While direct enzymatic assays on IKKε for this specific compound are not detailed in the available literature, the high homology between TBK1 and IKKε, and the fact that many inhibitors target both, strongly suggests it is a dual TBK1/IKKε inhibitor.[6]

The compound's specificity is a key attribute. Unlike broader-spectrum kinase inhibitors, it does not inhibit the activation of the canonical NF-κB pathway, as evidenced by the unaffected phosphorylation of NF-κB subunits.[5] This specificity is crucial, as it minimizes off-target effects and the potential for toxicity associated with inhibiting the ubiquitously important NF-κB pathway.

Downstream Signaling Cascade Interruption

The inhibition of TBK1 kinase activity by this compound directly impacts the downstream signaling cascade.

-

Inhibition of IRF3 Phosphorylation: The most critical downstream event blocked by this compound is the phosphorylation of IRF3. Studies show that treatment with the compound significantly delays and reduces the phosphorylation of IRF3 at key activating residues like Ser396.[1][7]

-

Suppression of IFN-β and ISG Expression: By preventing IRF3 activation, the compound effectively blocks the transcription of the Ifnb gene.[1][5] This leads to a significant reduction in the production and secretion of IFN-β and a subsequent dampening of the expression of various interferon-stimulated genes (ISGs) such as CXCL10 and RSAD2.[1]

The following diagram illustrates the signaling pathway and the point of inhibition by this compound.

Figure 1: Signaling pathway illustrating the inhibitory action of the compound on TBK1.

Potency and Specificity Data

Quantitative analysis confirms the high potency and specificity of this compound.

| Parameter | Value | Cell Line/System | Comments | Reference |

| IC₅₀ (Ifnb mRNA inhibition) | ~20 nM | RAW264.7 macrophages | Potent inhibition of poly(I:C)-stimulated IRF3 activation. Significantly more potent than the reference compound BX795 (IC₅₀ of 1 µM). | [1][5] |

| Specificity | No inhibition of NF-κB activation | RAW264.7 macrophages | Measured by TNF-α mRNA levels, which remained unaffected by the compound. | [1][5] |

| In Vitro Activity | Complete inhibition of TBK1 autophosphorylation | RAW264.7 macrophages | Demonstrates direct targeting of TBK1 activation at a concentration of 1 µM. | [5] |

| In Vivo Efficacy | Amelioration of autoimmune phenotypes | Trex1⁻/⁻ mice | Increased survival and reduced autoimmune symptoms in a mouse model of AGS. | [1][3][4] |

Experimental Protocols

To facilitate further research, this section provides detailed, self-validating methodologies for assessing the inhibitory activity of this compound.

In Vitro TBK1 Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the IC₅₀ of an inhibitor against TBK1. The principle relies on quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Workflow Diagram:

Figure 2: Workflow for an in vitro luminescent TBK1 kinase assay.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Enzyme Dilution: Dilute recombinant human TBK1 enzyme in Kinase Buffer to the desired final concentration (e.g., 4 ng/reaction).

-

Substrate/ATP Mix: Prepare a mix of a suitable TBK1 substrate peptide and ATP in Kinase Buffer. The final concentration of ATP should be at or near its Kₘ for TBK1 (approx. 7.5 µM) to ensure sensitive detection of competitive inhibitors.

-

Inhibitor Dilutions: Perform a serial dilution of this compound in 100% DMSO, then dilute into Kinase Buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the inhibitor dilution or DMSO vehicle control to the appropriate wells.

-

Add 2 µL of the diluted TBK1 enzyme solution to all wells.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assay: Western Blot for IRF3 Phosphorylation

This protocol details the procedure to assess the inhibitory effect of the compound on the TBK1 signaling pathway in a cellular context by measuring the phosphorylation of its direct substrate, IRF3.

Methodology:

-

Cell Culture and Treatment:

-

Seed RAW264.7 cells or other suitable cell types (e.g., bone marrow-derived macrophages) in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle for 1-2 hours.

-

Stimulate the cells with a TBK1 activator, such as poly(I:C) (0.5 µg/mL), for the desired time (e.g., 0, 30, 60, 120 minutes).

-

-

Protein Lysate Preparation:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the well with 1X Laemmli buffer or RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA and reduce viscosity.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[8]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) diluted in 5% BSA/TBST.[9][10]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

-

-

Stripping and Re-probing (Self-Validation):

-

To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total IRF3 and a loading control like β-actin or GAPDH.

-

Incubate the membrane in a mild stripping buffer.

-

Wash, re-block, and re-probe with primary antibodies for total IRF3 and the loading control.

-

Therapeutic Implications and Future Directions

The high potency and specificity of this compound make it a compelling candidate for therapeutic development and a valuable research tool.

-

Autoimmune Diseases: Its demonstrated efficacy in preclinical models of TREX1-mediated autoimmunity suggests its potential for treating interferonopathies like AGS and SLE.[1][4] By dampening the chronic IFN signature, this inhibitor could alleviate the systemic inflammation and organ damage characteristic of these diseases.

-

Oncology: Given the pro-survival role of TBK1 in certain malignancies, this compound could be explored as an anti-cancer agent, potentially in combination with other targeted therapies.[4]

Future research should focus on a full characterization of its pharmacokinetic and pharmacodynamic properties, comprehensive safety and toxicology studies, and evaluation in a broader range of preclinical disease models. Elucidating its precise binding mode to TBK1 through co-crystallization studies would provide a structural basis for further medicinal chemistry optimization.

Conclusion

This compound is a potent and specific small-molecule inhibitor of the TBK1/IKKε signaling pathway. Its mechanism of action involves the direct inhibition of TBK1 kinase activity, leading to a blockade of IRF3 phosphorylation and the subsequent suppression of the type I interferon response. This targeted action, combined with its demonstrated efficacy in preclinical models of autoimmune disease, underscores its significant potential as both a chemical probe to dissect innate immune signaling and a lead compound for the development of novel therapeutics for interferon-driven diseases and cancer.

References

-

Hasan, M., et al. (2015). Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology, 195(10), 4573-4577. [Link]

-

Yan, N., et al. (2015). Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology. [Link]

-

Hasan, M., et al. (2016). Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. ResearchGate. [Link]

-

Yan, N. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Clinical Immunology, 169, 53-61. [Link]

-

ResearchGate. Compound II is a potent and specific inhibitor of TBK1mediated IFN... ResearchGate. [Link]

-

Martin, M. U., & Wesche, H. (2016). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments, (107), e53603. [Link]

-

Larabi, A., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494. [Link]

-

Qin, B. Y., et al. (2011). The Structural Basis of IRF-3 Activation Upon Phosphorylation. Cell, 146(6), 921-932. [Link]

-

Wünsche, W., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology, 10(4), 1028-1037. [Link]

-

Li, S., et al. (2017). Selective TBK1/IKKi dual inhibitors with anti-cancer potency. Oncotarget, 8(2), 2345-2357. [Link]

-

Joseph, J. (2018). What is the most effective technique to get total- and phospho-protein signal in Western Blot for IRF3? ResearchGate. [Link]

-

Sanchez-Niño, M. D., et al. (2022). Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury. Frontiers in Immunology, 13, 968601. [Link]

Sources

- 1. Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRF-3 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

- 10. Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Pyridinamide Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyridinamide Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a highly versatile scaffold for the design of biologically active molecules. When functionalized with an amide group, the resulting pyridinamide core offers a rich platform for developing compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the diverse biological activities of substituted pyridinamide compounds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Section 1: Anticancer Activity - Targeting Key Oncogenic Pathways

Substituted pyridinamides have emerged as a promising class of anticancer agents, with derivatives demonstrating potent activity against a range of malignancies. Their efficacy often stems from the targeted inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Inhibition of Histone Deacetylase 6 (HDAC6)

A significant number of anticancer pyridinamide compounds exert their effects through the inhibition of histone deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in cell motility, protein degradation, and stress responses. Unlike other HDACs, its major substrates are non-histone proteins such as α-tubulin and Hsp90.

Inhibition of HDAC6 by certain pyridinamide derivatives leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics, and the hyperacetylation of Hsp90, which compromises its chaperone function for numerous oncogenic client proteins. This disruption of vital cellular processes can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.

Caption: Inhibition of HDAC6 by pyridinamide compounds.

Mechanism of Action: Targeting PIM-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM-1) is a serine/threonine kinase that is overexpressed in many cancers and is associated with poor prognosis. PIM-1 plays a crucial role in cell survival, proliferation, and resistance to apoptosis. Certain pyridinamide derivatives have been identified as potent inhibitors of PIM-1 kinase. By blocking the activity of PIM-1, these compounds can prevent the phosphorylation of downstream targets, leading to the induction of apoptosis and the inhibition of tumor cell growth.

Caption: PIM-1 kinase inhibition by pyridinamide derivatives.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The antiproliferative activity of pyridinamide derivatives is highly dependent on the nature and position of substituents on both the pyridine and amide moieties.

-

Substituents on the Pyridine Ring: Electron-withdrawing groups, such as halogens or nitro groups, can enhance anticancer activity. The position of these substituents is also critical, with substitutions at the 3- and 5-positions often showing favorable results.

-

Amide Substituents: The nature of the group attached to the amide nitrogen plays a significant role in determining potency and selectivity. Bulky aromatic or heteroaromatic rings can improve binding to the target protein. Linker length and flexibility between the pyridinamide core and terminal aromatic systems are also key parameters for optimization.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the substituted pyridinamide compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the logarithm of the compound concentration.

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Compound A | HDAC6 | A549 (Lung) | 0.87 | [1] |

| Compound B | PIM-1 | MCF-7 (Breast) | 1.18 | [2] |

| Compound C | Not specified | HCT116 (Colon) | 3.58 | [3] |

Section 2: Anti-inflammatory Activity - Modulation of Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Substituted pyridinamides have demonstrated significant anti-inflammatory potential through the modulation of key inflammatory mediators.

Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, certain pyridinamide derivatives increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10).

Caption: PDE4 inhibition and its anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the substituted pyridinamide compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point. A dose-response curve can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Section 3: Antimicrobial Activity - Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridinamide derivatives have a long history in this field, with the most notable example being pyrazinamide, a first-line drug for the treatment of tuberculosis.

Mechanism of Action: The Case of Pyrazinamide in Tuberculosis

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA) within Mycobacterium tuberculosis. The mechanism of action of POA is multifaceted and particularly effective in the acidic environment of tuberculous lesions.[4]

-

Disruption of Membrane Potential and Energy Production: POA is thought to act as a protonophore, disrupting the membrane potential and interfering with the energy production of the mycobacteria.[5]

-

Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit FAS I, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[5]

-

Inhibition of Coenzyme A Synthesis: A more recent hypothesis suggests that POA targets PanD, an enzyme involved in the biosynthesis of coenzyme A, which is vital for numerous metabolic processes.[6]

Caption: The multi-targeted mechanism of action of pyrazinamide.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A series of dilutions of the test compound are prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that shows no visible growth (turbidity) is recorded as the MIC.

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the substituted pyridinamide compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-